molecular formula C5H10O5 B119806 D-xylulose CAS No. 551-84-8

D-xylulose

Cat. No.: B119806
CAS No.: 551-84-8
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
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Description

D-Xylulose: is a naturally occurring sugar that belongs to the class of pentoses, which are monosaccharides containing five carbon atoms. It is an important intermediate in the metabolism of carbohydrates and plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. This compound is found in various organisms, including bacteria, fungi, and plants, and is involved in the conversion of D-xylose, a major component of hemicellulose, into other useful compounds.

Mechanism of Action

Target of Action

D-Xylulose primarily targets the enzyme Xylose Isomerase . This enzyme, also known as Glucose Isomerase , plays a crucial role in the metabolism of this compound. It is responsible for the isomerization of this compound, converting it into other compounds that can be further metabolized .

Mode of Action

This compound interacts with its target, Xylose Isomerase, through a process of isomerization . This process involves the rearrangement of the molecule’s structure without any change in its molecular formula. The interaction results in the conversion of this compound into other compounds, such as this compound-5-Phosphate .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is initially converted into xylulose by different enzymes in various microorganisms . In bacteria, the isomerization of xylose to xylulose is usually catalyzed by Xylose Isomerase directly . Yeast and mycelial fungi need a two-step pathway employing d-xylose reductase (xr) and xylitol dehydrogenase (xdh) .

Pharmacokinetics

It is known that this compound can be metabolized in the body, and its metabolism results in a variety of substrates that can serve important nutritional and biological purposes .

Result of Action

The action of this compound results in the production of various metabolites that play significant roles in biological processes. For instance, the metabolism of this compound results in the production of this compound-5-Phosphate, an intermediate in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and ribose-5-phosphate, which are essential for various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the enzymes that metabolize this compound can be affected by temperature . Moreover, the presence of other sugars, such as glucose, can inhibit the uptake and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

D-Xylulose interacts with several enzymes and proteins in biochemical reactions. In bacteria, the isomerization of D-xylose to this compound is usually catalyzed by xylose isomerase (XI) directly . In yeast and mycelial fungi, a two-step pathway is employed involving D-xylose reductase (XR) and xylitol dehydrogenase (XDH) . These interactions are essential for the conversion of D-xylose to this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Once D-xylose is transported into the bacterial cytoplasm and isomerized to this compound, the pentose phosphate pathway (PPP) becomes the main biochemical pathway for xylose metabolism . This pathway influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to xylulose 5-phosphate, an intermediate in the pentose phosphate pathway . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the metabolism of this compound is a dynamic process that can be influenced by various factors such as enzyme concentrations and the presence of other sugars .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate, both of which are essential for cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In bacteria, D-xylose is transported into the cytoplasm and isomerized to this compound . The distribution of this compound within cells and tissues can be influenced by various factors, including the presence of specific transporters and binding proteins .

Subcellular Localization

This compound is localized in the cytoplasm of cells . The subcellular localization of this compound can affect its activity or function. For instance, the localization of this compound in the cytoplasm allows it to participate in the pentose phosphate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Xylulose can be synthesized from D-xylose through enzymatic isomerization. The enzyme D-xylose isomerase catalyzes the conversion of D-xylose to this compound. This reaction typically occurs under mild conditions, with an optimal pH range of 7.0 to 8.0 and a temperature range of 30°C to 40°C .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be genetically engineered to express D-xylose isomerase, enabling the efficient conversion of D-xylose to this compound. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: D-Xylulose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products Formed:

    D-xylonic acid: Formed through oxidation.

    Xylitol: Formed through reduction.

    L-xylulose: Formed through isomerization.

Properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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